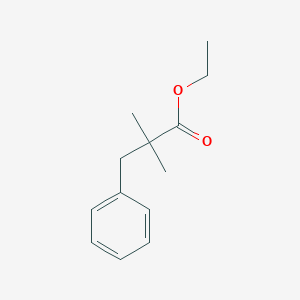

Ethyl 2,2-dimethyl-3-phenylpropanoate

描述

Significance of Branched Phenylpropanoate Scaffolds in Synthetic Chemistry

Branched phenylpropanoate scaffolds, particularly those with substitutions at the α- and β-positions of the propanoate chain, are of considerable importance in synthetic chemistry. The introduction of branching, such as the gem-dimethyl group in Ethyl 2,2-dimethyl-3-phenylpropanoate, imparts specific conformational constraints and steric hindrance that can significantly influence the molecule's reactivity and biological interactions.

The gem-dimethyl group, a structural feature found in numerous natural products, can enhance the potency and selectivity of bioactive molecules by promoting favorable conformations for target engagement. nih.gov This "Thorpe-Ingold effect" can also improve metabolic stability and pharmacokinetic profiles. nih.gov In synthetic chemistry, these branched scaffolds serve as valuable intermediates for the construction of more complex molecules, including pharmaceuticals and agrochemicals. The synthesis of α,α-disubstituted α-amino acids, which are precursors to bioactive compounds, often utilizes strategies that can be applied to the synthesis of branched phenylpropanoate derivatives. nih.govnih.gov

Strategic Importance of Ester Functionalities in Chemical Transformations

The ester functional group is a cornerstone of organic synthesis due to its versatile reactivity. pressbooks.pub Esters are relatively stable and less reactive than acid chlorides or anhydrides, making them easy to handle and purify. However, they are susceptible to a range of chemical transformations, allowing for their conversion into a variety of other functional groups.

Key reactions involving the ester group include:

Hydrolysis: In the presence of acid or base, esters can be hydrolyzed to yield the corresponding carboxylic acid and alcohol. psiberg.comlibretexts.org This reaction is fundamental in both synthetic and biological systems.

Transesterification: An ester can be converted into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org This is an equilibrium process that can be driven to completion by using a large excess of the reactant alcohol. libretexts.org

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride.

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. study.com

The ester group in this compound can thus serve as a handle for further molecular modifications, making it a valuable building block in multi-step syntheses.

Overview of Research Trajectories for Alkyl Phenylpropanoate Derivatives

Research into alkyl phenylpropanoate derivatives is driven by their potential applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. Current research focuses on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and stereoselective methods for the synthesis of alkyl phenylpropanoates with diverse substitution patterns. This includes the use of new catalytic systems and the exploration of C-H activation strategies. nih.gov

Investigation of Structure-Activity Relationships: A significant area of research involves synthesizing libraries of alkyl phenylpropanoate derivatives and evaluating their biological activities. By systematically modifying the structure, researchers can identify key features responsible for desired therapeutic effects.

Applications in Drug Discovery: The phenylpropanoate scaffold is present in a number of approved drugs and drug candidates. Ongoing research aims to leverage this scaffold to develop new therapeutic agents for a range of diseases. The incorporation of fluorine atoms into these structures is a particularly active area of investigation due to the often-beneficial effects on metabolic stability and bioavailability. rsc.org

The study of compounds like this compound contributes to a deeper understanding of the chemical properties and potential applications of this important class of molecules.

Compound Properties

| Property | Value |

| Chemical Formula | C13H18O2 scbt.com |

| Molecular Weight | 206.28 g/mol scbt.com |

| CAS Number | 94800-92-7 scbt.com |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Spectroscopic Data

| Type | Data |

| ¹H NMR | Not available in search results |

| ¹³C NMR | Not available in search results |

| Mass Spectrometry | Not available in search results |

| Infrared Spectroscopy | Not available in search results |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2,2-dimethyl-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-15-12(14)13(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJKGOJHTCRWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405540 | |

| Record name | ethyl 2,2-dimethyl-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94800-92-7 | |

| Record name | ethyl 2,2-dimethyl-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Ethyl 2,2 Dimethyl 3 Phenylpropanoate

Elucidation of Classical and Novel Synthetic Routes for Ethyl 2,2-dimethyl-3-phenylpropanoate

The synthesis of this compound can be achieved through several strategic pathways, each with its own mechanistic nuances and catalytic requirements.

Esterification Reactions: Mechanistic Pathways and Catalytic Systems

The most direct and classical approach to synthesizing this compound is through the esterification of 2,2-dimethyl-3-phenylpropanoic acid with ethanol. This reaction is typically catalyzed by a strong acid, a process known as Fischer-Speier esterification. synarchive.comlibretexts.org

The mechanism of Fischer-Speier esterification involves the initial protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). organic-chemistry.orgyoutube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol). youtube.com The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the ester. libretexts.org To drive the equilibrium towards the product side, it is common to either remove the water as it forms or use an excess of the alcohol. organic-chemistry.orglibretexts.org

Novel catalytic systems have also been developed to facilitate this transformation under milder conditions. For instance, Lewis acids like hafnium(IV) and zirconium(IV) salts have been shown to be effective catalysts for the direct condensation of carboxylic acids and alcohols. organic-chemistry.org

A summary of catalysts used in Fischer-Speier esterification is presented below:

| Catalyst | Description | Reference |

| Sulfuric Acid (H₂SO₄) | A strong Brønsted acid commonly used to protonate the carboxylic acid. organic-chemistry.org | organic-chemistry.org |

| p-Toluenesulfonic Acid (p-TsOH) | Another strong Brønsted acid catalyst. organic-chemistry.org | organic-chemistry.org |

| Hafnium(IV) and Zirconium(IV) salts | Lewis acid catalysts for direct ester condensation. organic-chemistry.org | organic-chemistry.org |

| Iron(III) Chloride (FeCl₃·6H₂O) | A versatile catalyst for the esterification of alcohols. organic-chemistry.org | organic-chemistry.org |

Carbon-Carbon Bond Formation Strategies: Beyond Friedel-Crafts Acylation

While Friedel-Crafts acylation is a fundamental C-C bond-forming reaction, the synthesis of the specific 2,2-dimethyl-3-phenylpropanoate structure often employs other strategies. These methods focus on constructing the carbon skeleton prior to or concurrently with the ester formation.

One such strategy involves the use of organometallic reagents. For example, organocuprates, also known as Gilman reagents, can undergo conjugate addition to α,β-unsaturated esters. chemistry.coach While not a direct route to the title compound, this highlights the power of organometallic reagents in forming C-C bonds in related systems.

Another powerful method is the Heck reaction, a palladium-catalyzed cross-coupling of an alkene with an aryl or vinyl halide. chemistry.coach This reaction could be envisioned as a potential route, though it would require a precursor with the appropriate substitution pattern. The Suzuki reaction, another palladium-catalyzed cross-coupling, joins an organoboron compound with a halide, offering another versatile tool for C-C bond formation. chemistry.coach

Alkylation and Arylation Approaches to the 2,2-dimethyl-3-phenylpropanoate Core

A highly effective method for synthesizing the core structure of this compound is through the alkylation of an enolate. libretexts.org Specifically, the enolate of ethyl isobutyrate can be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). vanderbilt.edu This enolate then acts as a nucleophile, attacking an electrophilic benzyl (B1604629) source, such as benzyl bromide, in an SN2 reaction to form the desired product. libretexts.orgnih.gov

The choice of base is critical to ensure complete enolate formation and to avoid side reactions like self-condensation of the ester. vanderbilt.edu The use of a very strong base like LDA is often preferred for this reason. libretexts.org

This approach is a cornerstone of carbonyl chemistry and is widely applicable for the synthesis of α-substituted esters. pressbooks.publibretexts.org

A comparison of bases for enolate formation is provided below:

| Base | pKa of Conjugate Acid | Suitability for Ester Enolate Formation | Reference |

| Sodium Ethoxide (EtONa) | ~16 | Can be used, but equilibrium may not fully favor the enolate. | vanderbilt.edu |

| Potassium tert-Butoxide (tBuOK) | ~18 | A stronger base, more effective than ethoxide. | vanderbilt.edu |

| Lithium Diisopropylamide (LDA) | ~36 | A very strong, non-nucleophilic base that ensures essentially complete enolate formation. | libretexts.orgvanderbilt.edu |

Synthesis via Ketene Acetals and Related Intermediates

Ketene acetals are versatile intermediates in organic synthesis. While direct synthesis of this compound via this route is less common, the underlying principles are relevant. Ketenes, with their R₂C=C=O structure, are highly electrophilic at the central carbon. wikipedia.org They can undergo [2+2] cycloaddition reactions with alkenes to form cyclobutanones. nih.govpku.edu.cn

The reaction of ketenes with electron-rich alkenes, such as vinyl ethers, is a well-established method. nih.gov The use of Lewis acids can enhance the electrophilicity of the ketene, allowing for reactions with less activated alkenes. nih.gov While not a direct synthesis of the target ester, the functionalization of the resulting cyclobutanone (B123998) could potentially lead to the desired phenylpropanoate skeleton.

Keteneiminium salts, which are more reactive than ketenes, can also undergo [2+2] cycloadditions and are used in the synthesis of cyclobutanones. rsc.org

Convergent and Divergent Synthetic Pathways to Substituted Ethyl Phenylpropanoates

The synthesis of substituted ethyl phenylpropanoates can be approached using both convergent and divergent strategies.

A convergent synthesis would involve the preparation of two or more fragments of the molecule separately, which are then joined together in the final steps. For the title compound, a convergent approach could involve the synthesis of a suitable organometallic reagent derived from a substituted benzene (B151609) ring, which is then reacted with an electrophile containing the 2,2-dimethylpropanoate moiety.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. For example, a substituted ethyl phenylacetate (B1230308) could be a common intermediate that is then subjected to various alkylation reactions to introduce the two methyl groups at the α-position.

Functional Group Interconversions and Derivatization Strategies

Once this compound is synthesized, it can undergo various functional group interconversions and derivatizations.

The most common reaction is hydrolysis of the ester to the corresponding carboxylic acid, 2,2-dimethyl-3-phenylpropanoic acid. This can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. chemguide.co.uklibretexts.org Base-promoted hydrolysis, or saponification, uses a stoichiometric amount of a strong base like sodium hydroxide (B78521) and goes to completion, yielding the carboxylate salt. libretexts.orglibretexts.org The carboxylic acid can then be regenerated by acidification. chemguide.co.uk

Another important transformation is the reduction of the ester. Depending on the reducing agent used, the ester can be reduced to the corresponding primary alcohol, 2,2-dimethyl-3-phenylpropan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reduction of primary alcohols can lead to aldehydes and further to carboxylic acids. researchgate.net

The ester can also be converted into other carboxylic acid derivatives. For instance, reaction with amines can lead to the corresponding amide . This transformation, known as aminolysis, can be challenging and may require activation of the ester or harsh reaction conditions.

The following table summarizes key derivatization reactions:

| Reaction | Reagents | Product | Reference |

| Hydrolysis (Acidic) | H₃O⁺ | 2,2-dimethyl-3-phenylpropanoic acid | chemguide.co.uklibretexts.org |

| Hydrolysis (Basic) | 1. NaOH, H₂O 2. H₃O⁺ | 2,2-dimethyl-3-phenylpropanoic acid | libretexts.orglibretexts.org |

| Reduction | LiAlH₄, then H₂O | 2,2-dimethyl-3-phenylpropan-1-ol | libretexts.org |

| Aminolysis | R₂NH | N,N-dialkyl-2,2-dimethyl-3-phenylpropanamide | libretexts.org |

Hydrolysis of the Ester Moiety to Carboxylic Acid Derivatives

The hydrolysis of the ester group in this compound to its corresponding carboxylic acid, 2,2-dimethyl-3-phenylpropanoic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, a process known as saponification.

A representative procedure involves heating the ester with a solution of potassium hydroxide in methanol (B129727). prepchem.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequently, the ethoxy group is eliminated as an ethoxide ion, which is then protonated by the solvent to form ethanol. The resulting carboxylate salt is then acidified in a separate work-up step to yield the final carboxylic acid product. prepchem.com

The reaction conditions for a typical laboratory-scale synthesis are summarized in the table below.

Table 1: Reaction Conditions for the Hydrolysis of this compound

| Parameter | Value |

|---|---|

| Reactant | This compound |

| Reagent | Potassium Hydroxide (KOH) |

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction Time | 2 hours |

| Product | 2,2-Dimethyl-3-phenylpropanoic acid |

Reductive Transformations of the Carbonyl Group

The carbonyl group of the ester in this compound can be reduced to a primary alcohol, yielding 2,2-dimethyl-3-phenylpropan-1-ol. sigmaaldrich.com This transformation requires the use of a strong reducing agent, as esters are less reactive towards reduction than aldehydes or ketones.

Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose. byjus.commasterorganicchemistry.comadichemistry.com The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. Unlike in basic hydrolysis where an alkoxide is eliminated, here the intermediate collapses and the ethoxy group is displaced, forming an aldehyde intermediate. This aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide. A final workup step with water and acid is necessary to protonate the alkoxide and yield the primary alcohol, 2,2-dimethyl-3-phenylpropan-1-ol. youtube.com

Table 2: Reagents for the Reduction of this compound

| Reagent | Product |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 2,2-Dimethyl-3-phenylpropan-1-ol |

Transesterification Reactions and Alkoxy Group Exchange

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. mdpi.com For this compound, this would involve reacting it with a different alcohol in the presence of a catalyst to form a new ester. This reaction can be catalyzed by either an acid or a base.

In a base-catalyzed transesterification, an alkoxide corresponding to the new alcohol is used. The reaction proceeds through a nucleophilic acyl substitution mechanism similar to saponification. For instance, reacting this compound with methanol and a catalytic amount of sodium methoxide (B1231860) would lead to the formation of mthis compound and ethanol. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. mdpi.com

Acid-catalyzed transesterification, on the other hand, typically employs a strong acid like sulfuric acid or a solid acid catalyst. researchgate.net The mechanism involves protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by the new alcohol.

Enzyme-catalyzed transesterification offers a milder and more selective alternative. Lipases are commonly used for this purpose. For example, a study on the transesterification of the related compound ethyl-3-phenylpropanoate with n-butanol using immobilized lipases like Novozyme 435 has been reported. nih.gov Similar enzymatic methods could be applied to this compound to facilitate alkoxy group exchange with various alcohols. nih.gov

Table 3: Catalysts for Transesterification of this compound

| Catalyst Type | Example |

|---|---|

| Base | Sodium Methoxide (for methanolysis) |

| Acid | Sulfuric Acid, Phenolsulphonic acid-formaldehyde resin researchgate.net |

| Enzyme | Immobilized Lipase (B570770) (e.g., Novozyme 435) nih.gov |

Amide and Hydrazide Formation from Propanoate Precursors

The synthesis of amides from esters like this compound is generally achieved through a two-step process. The ester is first hydrolyzed to the corresponding carboxylic acid, 2,2-dimethyl-3-phenylpropanoic acid, as described in section 2.2.1. The resulting carboxylic acid can then be converted to an amide by reaction with an amine in the presence of a coupling agent, or by first converting the carboxylic acid to a more reactive acyl chloride.

The direct reaction of an ester with an amine to form an amide is typically slow. However, the formation of 2,2-dimethyl-3-phenylpropanamide (B3045027) has been documented, although the synthetic route starts from a different precursor. chemicalbook.com

Hydrazides can be prepared by the reaction of esters with hydrazine (B178648) hydrate (B1144303). This reaction, known as hydrazinolysis, is generally more facile than aminolysis. The reaction of this compound with hydrazine hydrate would be expected to yield 2,2-dimethyl-3-phenylpropionyl hydrazide and ethanol. The process typically involves heating the ester with hydrazine hydrate, sometimes in a solvent like ethanol. youtube.com

Table 4: Precursors and Reagents for Amide and Hydrazide Synthesis

| Desired Product | Precursor | Key Reagents |

|---|---|---|

| 2,2-Dimethyl-3-phenylpropanamide | 2,2-Dimethyl-3-phenylpropanoic acid | Amine, Coupling Agent (e.g., DCC, EDC) |

| 2,2-Dimethyl-3-phenylpropionyl hydrazide | This compound | Hydrazine Hydrate |

Post-Synthetic Modification of Phenyl and Alkyl Substituents

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effect of the alkyl substituent on the benzene ring needs to be considered. The -CH2C(CH3)2COOEt group is an alkyl group and is therefore an ortho-, para- director. However, due to the steric hindrance of the bulky 2,2-dimethylpropyl group, substitution at the para position is generally favored over the ortho positions.

Typical electrophilic aromatic substitution reactions that could be performed on the phenyl ring include:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the phenyl ring, likely at the para position.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the corresponding para-halogenated derivative.

Friedel-Crafts Acylation: The introduction of an acyl group onto the phenyl ring can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. For instance, reaction with chloroacetyl chloride in the presence of aluminum chloride has been shown to acylate the para position of the related methyl 2-methyl-2-phenylpropanoate. A similar outcome would be expected for this compound.

The alkyl substituents (the ethyl group of the ester and the gem-dimethyl group) are generally unreactive under the conditions used for modifying the phenyl ring.

Table 5: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl 4-nitro-2,2-dimethyl-3-phenylpropanoate |

| Bromination | Br₂, FeBr₃ | Ethyl 4-bromo-2,2-dimethyl-3-phenylpropanoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 4-acyl-2,2-dimethyl-3-phenylpropanoate |

Stereochemical Control and Asymmetric Synthesis of Chiral Phenylpropanoate Analogs

Enantioselective and Diastereoselective Synthesis of Ethyl 2,2-dimethyl-3-phenylpropanoate Derivatives

The creation of specific stereoisomers of this compound and its analogs relies on a variety of sophisticated asymmetric synthesis techniques. These methods introduce chirality in a controlled manner, leading to the desired enantiomer or diastereomer in high purity.

A well-established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the molecule. wikipedia.org This auxiliary directs the stereochemical course of a subsequent reaction, after which it can be removed. wikipedia.org In the context of phenylpropanoate derivatives, chiral auxiliaries are instrumental in guiding asymmetric alkylation reactions.

Commonly used chiral auxiliaries are often derived from readily available natural sources. researchgate.net Examples include oxazolidinones, camphor (B46023) derivatives, and pseudoephedrine. wikipedia.orgsigmaaldrich.com These auxiliaries are typically attached to the carboxylic acid precursor of the target ester. The resulting chiral amide or ester enolate then undergoes diastereoselective alkylation. The steric hindrance and electronic properties of the auxiliary block one face of the enolate, forcing the incoming alkyl group to add from the less hindered face. wikipedia.org

For instance, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for asymmetric alkylation reactions, showing remarkable stereocontrol, particularly in the formation of quaternary carbon centers, which is directly relevant to the synthesis of 2,2-dimethyl-3-phenylpropanoate structures. nih.gov Amides derived from pseudoephenamine exhibit high crystallinity and provide well-defined NMR spectra, facilitating characterization. nih.gov The diastereomeric ratios achieved in these reactions are often high, indicating excellent stereochemical control. nih.gov

Table 1: Diastereoselectivity in Asymmetric Alkylation using Pseudoephenamine Auxiliary This table is representative of the high diastereoselectivities achievable with pseudoephenamine in reactions forming quaternary centers, analogous to the synthesis of the target compound.

| Electrophile | Diastereomeric Ratio (dr) |

|---|---|

| Methyl Iodide | >95:5 |

| Ethyl Iodide | >95:5 |

| Benzyl (B1604629) Bromide | >95:5 |

In addition to chiral auxiliaries, chiral catalysts can be employed to induce enantioselectivity in alkylation and esterification reactions. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. nih.gov

A powerful method for the asymmetric synthesis of α,β-diamino esters, which are analogs of phenylpropanoates, involves the addition of glycine (B1666218) enolates to enantiopure sulfinimines (N-sulfinyl imines). acs.org This approach allows for the highly diastereoselective formation of both syn- and anti-α,β-diamino esters. acs.org

The reaction proceeds by the addition of a differentially N-protected glycine enolate to a chiral sulfinimine derived from benzaldehyde. The stereochemical outcome is controlled by the chirality of the sulfinyl group. By selecting the appropriate enantiomer of the sulfinimine and the geometry of the glycine enolate, specific diastereomers of the diamino ester product can be obtained in good yields and with high diastereoselectivity. acs.org These diamino esters can then serve as versatile building blocks for the synthesis of more complex chiral molecules.

Beta-hydroxy esters are valuable synthetic intermediates and can be prepared with high stereocontrol. rsc.orgnih.gov One approach to obtaining enantiomerically pure β-hydroxy esters is through kinetic resolution. nih.gov For example, the kinetic resolution of racemic ethyl 3-hydroxy-3-phenylpropanoate can be achieved using a planar-chiral 4-(dimethylamino)pyridine (DMAP) derivative as a catalyst. nih.gov This method has been shown to provide the unreacted (S)-enantiomer with excellent enantiomeric excess (up to 99% ee) and high selectivity factors. nih.gov

The synthesis of structurally related compounds, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, has also been reported. rsc.org These compounds can be synthesized and subsequently modified, for example, through saponification to the corresponding acid or reaction with amines to form amides, providing a range of functionalized β-hydroxy propanoates. rsc.org The stereochemistry at the β-position can be controlled through various asymmetric reduction or aldol (B89426) addition strategies.

The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral alkenes. wikipedia.orgorganic-chemistry.orgdrugfuture.com The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the double bond. wikipedia.org The choice of ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) based, determines which enantiomer of the diol is formed. wikipedia.org Commercially available pre-packaged reagents, known as AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL), make this reaction highly accessible. organic-chemistry.org

This methodology can be applied to complex molecules, including chromane (B1220400) derivatives that contain an unsaturated side chain. By performing a Sharpless asymmetric dihydroxylation on an alkene precursor, a chiral diol can be installed with high enantioselectivity. This diol can then be further manipulated to generate a variety of chiral derivatives. The reaction is highly regioselective, generally favoring the more electron-rich double bond in a polyene substrate. wikipedia.org While a specific application to a chromane derivative bearing a phenylpropanoate side chain has not been detailed in the provided search results, the versatility and broad scope of the Sharpless dihydroxylation make it a highly relevant and potent tool for introducing chirality into such systems.

Enzymatic Resolution and Biocatalytic Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for obtaining enantiomerically pure compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic esters.

Lipase-catalyzed hydrolysis is a common and effective method for the kinetic resolution of racemic esters. researchgate.net In this process, a lipase (B570770) selectively hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. mdpi.com The success of the resolution depends on the enzyme's ability to differentiate between the two enantiomers.

Studies on the enzymatic hydrolysis of related compounds, such as ethyl 3-aryl-2-methylpropanoates and ethyl 3-arylbutanoates, have been conducted. mdpi.com For example, the hydrolysis of racemic ethyl 3-(4-fluorophenyl)-2-methylpropanoate using Burkholderia cepacia lipase yields the (S)-carboxylic acid and the unreacted (R)-ester with high enantiomeric purity. mdpi.com

Table 2: Lipase-Catalyzed Resolution of Arylcarboxylic Acid Esters This table presents representative data on the enzymatic resolution of esters structurally related to this compound, demonstrating the high enantioselectivities that can be achieved.

| Substrate | Enzyme | Product | Enantiomeric Excess (ee) of Product |

|---|---|---|---|

| Ethyl 3-(4-fluorophenyl)-2-methylpropanoate | Burkholderia cepacia Lipase | (S)-3-(4-fluorophenyl)-2-methylpropanoic acid | >99% |

| Ethyl 3-(4-chlorophenyl)-2-methylpropanoate | Burkholderia cepacia Lipase | (S)-3-(4-chlorophenyl)-2-methylpropanoic acid | 98% |

| Ethyl 3-(4-bromophenyl)-2-methylpropanoate | Burkholderia cepacia Lipase | (S)-3-(4-bromophenyl)-2-methylpropanoic acid | 97% |

The choice of lipase is crucial for achieving high enantioselectivity. Different lipases exhibit varying degrees of selectivity for different substrates. The reaction conditions, such as solvent, temperature, and pH, also play a significant role in the efficiency and selectivity of the resolution. researchgate.net Through careful optimization of these parameters, it is often possible to achieve excellent separation of enantiomers.

Ketoreductase-Mediated Bioreduction in Chiral Synthesis

The synthesis of enantiomerically pure compounds, particularly chiral alcohols which are precursors to esters like this compound, heavily relies on stereoselective methods. Ketoreductase (KRED)-mediated bioreduction has emerged as a powerful and environmentally friendly strategy for the asymmetric synthesis of chiral alcohols from their corresponding prochiral ketones. frontiersin.orgnih.gov These enzymes, which are NAD(P)H-dependent, catalyze the reduction of a ketone to a hydroxyl group with high chemo- and stereoselectivity, making them invaluable tools in the pharmaceutical and fine chemical industries. rsc.orgresearchgate.net

A particularly effective strategy that employs ketoreductases is Dynamic Kinetic Resolution (DKR). In a standard kinetic resolution, the enzyme selectively converts one enantiomer of a racemic mixture, leading to a theoretical maximum yield of 50% for the desired product. DKR overcomes this limitation by coupling the enzymatic reduction with an in-situ racemization of the starting material. nih.govresearchgate.net This process allows the less reactive enantiomer to be continuously converted into the more reactive one, enabling the theoretical transformation of 100% of the racemic substrate into a single, desired stereoisomer of the product. frontiersin.orgcapes.gov.brnih.gov

The application of KREDs in DKR is particularly relevant for producing α-alkyl-β-hydroxy esters, which are important structural motifs in many pharmaceuticals. frontiersin.orgnih.gov By reducing the β-keto group of a racemic α-substituted-β-keto ester, KREDs can establish two adjacent stereocenters with high diastereomeric and enantiomeric excess. For instance, various KREDs have been successfully used in the DKR of α-amido-β-keto esters to produce chiral 1,2-amino alcohols, which are crucial building blocks for antibiotics and other drugs. frontiersin.orgnih.govrsc.org Similarly, the DKR of racemic ethyl 2-methoxy-3-oxo-3-phenylpropanoate has been achieved using a ketoreductase variant to yield the corresponding (2S,3S)-diol with excellent stereoselectivity (>99% ee, >99:1 dr). frontiersin.org

The table below illustrates the use of different ketoreductases for the stereoselective reduction of various keto esters, highlighting the high conversion and stereoselectivity that can be achieved.

| Substrate | Enzyme/Strain | Product Configuration | Conversion (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Racemic ethyl 2-methoxy-3-oxo-3-phenylpropanoate | ChKRED12 M191S variant | (2S,3S) | >99 | >99:1 | >99 | frontiersin.org |

| Racemic ethyl 2-methoxy-3-oxo-3-phenylpropanoate | ChKRED12 Q151Y/M191L variant | (2R,3R) | >99 | 98:2 | >99 | frontiersin.org |

| α-Benzamido-β-ketoester | Recombinant enzyme | (2S,3R) | - | 99% de | 99 | nih.gov |

| Ethyl 2′-ketopantothenate (K-PaOEt) | Engineered KRED (M3 mutant) | (R)-PaOEt | >99 | - | >99 | rsc.org |

| 1-Aryl-2-nitro-1-ethanone | RasADH/SyADH | (R)-β-nitro alcohol | >99 | - | >99 | rsc.org |

Optimization of Enzyme-Catalyzed Reaction Conditions (Temperature, pH, Solvents) for Enantiomeric Excess

The efficiency and stereoselectivity of enzyme-catalyzed reactions are profoundly influenced by the reaction conditions. Optimizing parameters such as temperature, pH, and the solvent system is critical to maximizing the yield and, most importantly, the enantiomeric excess (ee) of the desired chiral product. rsc.org Each enzyme possesses a unique set of optimal conditions under which it exhibits its highest activity and stability.

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature, leading to a rapid loss of function. For instance, one aldo-keto reductase from Candida tropicalis showed maximum activity at 42.3°C, maintaining over 80% of its activity in the range of 30°C to 50°C. nih.gov In another study, the optimal reaction temperature for a different dehydrogenase was found to be 30°C. researchgate.net Operating at the optimal temperature is crucial for achieving high reaction rates, while for some enzymes, slightly lower temperatures might be chosen to enhance stability over longer reaction times or to improve stereoselectivity.

pH: The pH of the reaction medium affects the ionization state of the enzyme's amino acid residues, particularly those in the active site, as well as the substrate itself. This can significantly impact substrate binding and catalytic activity. Most ketoreductases function optimally within a pH range of 6.0 to 8.0. However, some processes require more extreme conditions. For example, the racemization of certain substrates in DKR processes is faster at a high pH (≥10), necessitating the use of ketoreductases that have been engineered to be stable and active under these alkaline conditions. frontiersin.org Research on an aldo-keto reductase from Candida tropicalis identified its maximum activity at pH 7.7. nih.gov Another study determined the optimal pH for a different enzyme to be in the range of 9.5-10.0. researchgate.net

Solvents: While many biocatalytic reactions are performed in aqueous buffers, the low solubility of hydrophobic substrates like phenylpropanoate esters often necessitates the use of organic co-solvents. These co-solvents can enhance substrate availability and, in some cases, modulate enzyme activity and selectivity. nih.gov However, organic solvents can also lead to enzyme inactivation. Therefore, a careful selection of the co-solvent and its concentration is required. A study on an aldo-keto reductase demonstrated excellent tolerance to various organic solvents, retaining over 60% activity in the presence of 10-30% (v/v) of solvents like isopropanol, ethanol, and methanol (B129727). nih.gov In some cases, biphasic systems, such as a water-octanol medium, are employed to facilitate product recovery and minimize enzyme deactivation. rsc.org For example, an optimal solvent condition for a DKR process was identified as a mixture of isopropanol, 1-chlorododecane, and a Tris buffer at pH 9. frontiersin.org

The following table summarizes the effects of these parameters on enzyme performance.

| Enzyme | Parameter | Optimal Condition | Observation | Reference |

|---|---|---|---|---|

| Aldo-keto reductase (Candida tropicalis) | Temperature | 42.3°C | Activity >80% between 30-50°C. | nih.gov |

| Aldo-keto reductase (Candida tropicalis) | pH | 7.7 | Exhibited maximum catalytic activity. | nih.gov |

| Short-chain dehydrogenase | pH | 9.5-10.0 | Optimal range for conversion ratio. | researchgate.net |

| Ketoreductase (for DKR) | Solvent System | Isopropanol:1-chlorododecane:Tris buffer (1:3:6) | Optimal for catalytic reduction with high selectivity. | frontiersin.org |

| Aldo-keto reductase (Candida tropicalis) | Co-Solvent | 10-30% (v/v) Isopropanol | Increased enzyme activity observed. | nih.gov |

Substrate Model Studies for Hydrolase Selectivity

While ketoreductases are used to synthesize chiral alcohols from ketones, hydrolases such as lipases and esterases offer an alternative and complementary route for obtaining chiral compounds through the kinetic resolution of racemic esters. mdpi.comwikipedia.org This method involves the enantioselective hydrolysis of one ester enantiomer, leaving the other unreacted and thus enantiomerically enriched. Understanding the factors that govern the selectivity of these enzymes is crucial for their effective application.

Substrate model studies, often aided by computational methods like molecular docking, are employed to investigate and predict the substrate specificity and enantioselectivity of hydrolases. nih.gov These studies analyze how the structural features of a substrate, such as the size and nature of its acyl and alcohol moieties, influence its binding and orientation within the enzyme's active site. The active site of a hydrolase, often containing a catalytic triad (B1167595) (e.g., Ser-His-Asp), is a three-dimensional pocket. nih.gov The enantioselectivity arises from the differential fit and stabilization of the two enantiomers' transition states within this pocket.

For example, studies on esterases from Rhizomucor miehei revealed that the composition of the substrate-binding pocket directly dictates substrate specificity. Aromatic amino acid residues like Phe and Trp within the pocket can narrow the catalytic range, favoring substrates with shorter carbon chains. By mutating these residues, the substrate specificity could be altered to enhance activity towards longer-chain substrates. nih.gov Another predictive method, "substrate-imprinted docking," involves modeling the reaction intermediate covalently bound to the enzyme to better simulate the catalytic process and incorporate protein flexibility, leading to more accurate predictions of selectivity. nih.gov

In the context of phenylpropanoate analogs, the bulky phenyl group and the substituents on the propanoate backbone are key determinants of how the substrate interacts with the hydrolase. The kinetic resolution of racemic 1-phenylethanol, a structural component of many phenylpropanoate esters, is a widely studied model system. Lipases from Burkholderia cepacia and Candida rugosa have been used in its resolution, demonstrating high enantioselectivity. mdpi.com Similarly, epoxide hydrolases have been used in the kinetic resolution of racemic styrene (B11656) oxide and ethyl 3-phenylglycidate, highlighting the utility of this enzyme class for resolving precursors to chiral phenylpropanols and their derivatives. nih.gov

The table below provides examples of hydrolase-catalyzed resolutions of racemic compounds, illustrating the principle of substrate-dependent selectivity.

| Substrate | Enzyme | Resolution Product(s) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| (R,S)-1-Phenylethanol | Burkholderia cepacia lipase | (R)-1-Phenylethyl acetate (B1210297) | 40.1 (conversion) | 98.9 | mdpi.com |

| Racemic Styrene Oxide | Immobilized Epoxide Hydrolase (Aspergillus niger) | (S)-Styrene oxide & (R)-1-phenyl-1,2-ethanediol | ~50 (for each) | 99 (for both) | nih.gov |

| p-Nitrophenyl butyrate (B1204436) (C4) | RmEstB-F222A mutant (R. miehei) | p-Nitrophenol | 1.65-fold increased specific activity vs WT | nih.gov | |

| p-Nitrophenyl butyrate (C4) | RmEstB-W92F mutant (R. miehei) | p-Nitrophenol | 1.33-fold increased specific activity vs WT | nih.gov |

Evolution and Engineering of Biocatalysts for Improved Stereoselectivity

Although nature provides a vast diversity of enzymes, naturally occurring biocatalysts often require optimization to meet the stringent demands of industrial chemical synthesis, such as high stereoselectivity, activity towards non-natural substrates, and stability under harsh process conditions. researchgate.netrsc.org Protein engineering, particularly through directed evolution, has become an indispensable tool for tailoring biocatalysts like ketoreductases for specific applications. rsc.orgnih.govmdpi.com

Directed evolution mimics natural evolution in the laboratory but on an accelerated timescale. mdpi.com The process involves iterative cycles of creating a library of mutant enzymes, followed by high-throughput screening to identify variants with improved properties. nih.gov Mutant libraries are typically generated using methods like error-prone PCR, which introduces random mutations, or site-saturation mutagenesis (SSM), which systematically explores all possible amino acid substitutions at a specific, targeted position in the protein. rsc.orgnih.govacs.org

Structure-guided rational design often complements these approaches. By analyzing the 3D crystal structure of an enzyme, scientists can identify key amino acid residues in the active site that are likely to influence substrate binding and stereoselectivity. rsc.orgpnas.orgsci-hub.se Targeting these residues with SSM can reshape the active site cavity to better accommodate a specific substrate or to favor the formation of one enantiomer over the other. mdpi.comsci-hub.se For example, structure-guided evolution of a ketoreductase from Exiguobacterium sp. F42, involving mutations at nine positions, resulted in a variant with remarkably improved activity and excellent stereoselectivity (>99% de, >99% ee) for the reduction of bulky α-amino-β-keto esters. rsc.org

These engineering efforts have successfully enhanced various enzyme properties:

Improved Stereoselectivity: Engineering can dramatically increase the enantiomeric excess of a reaction, often from moderate to excellent levels (>99% ee). rsc.org It can even be used to invert the innate stereopreference of an enzyme, allowing for the synthesis of either enantiomer of a product from the same starting material using different enzyme variants. rsc.org

Enhanced Activity and Substrate Scope: Mutations can significantly increase an enzyme's catalytic efficiency (kcat/Km) and broaden its substrate range to accept bulky or structurally novel non-natural substrates. rsc.orgsci-hub.se

Increased Stability: Directed evolution has been used to create enzymes with enhanced thermal stability and tolerance to high pH or organic solvents, making them more robust for industrial processes. frontiersin.orgrsc.org

The following table presents examples of how protein engineering has improved the performance of biocatalysts.

| Enzyme (Source) | Engineering Strategy | Target Substrate | Improvement | Reference |

|---|---|---|---|---|

| Ketoreductase WTEA (Exiguobacterium sp.) | Structure-guided rational evolution (9 mutations) | Bulky α-amino β-keto esters | Achieved >99% dr, >99% de, and >99% conversion. | rsc.org |

| Ketoreductase LbCR (Lactobacillus brevis) | Directed evolution (M8 variant) | t-butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoate | 1944-fold increase in half-life at 40°C; 3.2-fold improvement in catalytic efficiency. | rsc.org |

| Ketoreductase ChKRED20 (Chryseobacterium sp.) | Iterative saturation mutagenesis | Ethyl 2-oxo-4-phenylbutanoate | 196-fold increase in kcat/Km compared to wild-type. | sci-hub.se |

| Ketoreductase SSCR | Site-saturation mutagenesis (F97L, S173I, P243L) | Ethyl 2′-ketopantothenate | 2.3-fold enhanced specific activity; 5.2-fold improved catalytic efficiency. | rsc.org |

| LkKRED | Iterative saturation mutagenesis (Y190S/S96T) | β-ketosulfone | Yield increased from 7% (WT) to 99%; ee increased from 20% (WT) to 99%. | mdpi.com |

Computational and Spectroscopic Characterization in Research Paradigms

Advanced Spectroscopic Methods for Structural Elucidation and Purity Analysis

Spectroscopic techniques are paramount in verifying the chemical structure and assessing the purity of Ethyl 2,2-dimethyl-3-phenylpropanoate. Each method provides unique insights into the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

Proton (¹H) NMR analysis provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a study detailing the synthesis of this compound, the ¹H NMR spectrum was recorded on a 400 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent. rsc.orgtheses.fr The observed chemical shifts (δ) and their assignments confirm the compound's structure. rsc.orgtheses.fr

The key findings from the ¹H NMR spectrum are summarized below:

A singlet at 1.18 ppm corresponds to the six protons of the two equivalent geminal methyl groups. rsc.orgtheses.fr

A triplet at 1.23 ppm is assigned to the three protons of the ethyl group's methyl moiety, coupled to the adjacent methylene (B1212753) group. rsc.orgtheses.fr

A singlet at 2.89 ppm represents the two protons of the benzylic methylene group. rsc.orgtheses.fr

A quartet at 4.08 ppm corresponds to the two protons of the ethyl group's methylene moiety, coupled to the neighboring methyl group. rsc.orgtheses.fr

A series of multiplets between 7.15 and 7.28 ppm are attributed to the five protons of the aromatic phenyl ring. rsc.orgtheses.fr

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.18 | Singlet (s) | 6H | gem-Dimethyl (2 x CH₃) |

| 1.23 | Triplet (t) | 3H | Ethyl (-CH₂CH₃ ) |

| 2.89 | Singlet (s) | 2H | Benzyl (B1604629) (-CH₂ -Ph) |

| 4.08 | Quartet (q) | 2H | Ethyl (-OCH₂ CH₃) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. While specific experimental data for this compound is not detailed in the available literature, the expected signals can be predicted based on its structure. The spectrum would show distinct peaks for the carbonyl carbon of the ester, the quaternary carbon, the benzylic carbon, the carbons of the ethyl group, the gem-dimethyl carbons, and the aromatic carbons.

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that first separate components of a mixture before they are introduced into the mass spectrometer. These methods are highly effective for assessing the purity of this compound and identifying any potential impurities from its synthesis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For this compound (C₁₃H₁₈O₂), the calculated monoisotopic mass is 206.1307 Da. google.com HRMS analysis would be used to confirm this exact mass, thereby verifying the elemental formula.

While no specific experimental mass spectra are available in the cited literature, predictable fragmentation patterns for this compound under electron ionization would include:

The molecular ion peak [M]⁺ at m/z 206.

A prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by cleavage and rearrangement of the benzyl group.

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 161.

Loss of the ethyl group (-CH₂CH₃) resulting in a peak at m/z 177.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is typically used for large, non-volatile molecules and is less commonly applied to a relatively small and volatile compound like this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. Although a published spectrum for this compound is not available, the key characteristic absorption bands can be predicted.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~1735 | C=O stretch | Ester |

| ~3030, 3060 | C-H stretch | Aromatic Ring |

| ~2850-2960 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1600, 1495 | C=C stretch | Aromatic Ring |

The presence of a strong absorption band around 1735 cm⁻¹ would be a key indicator of the ester carbonyl group, while other bands would confirm the presence of the aromatic and aliphatic components.

Chromatographic techniques are essential for the purification and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are high-resolution techniques used to separate, identify, and quantify components in a mixture. For this compound, a reverse-phase HPLC or UPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The retention time of the compound would be a key parameter for its identification and purity verification.

Thin-Layer Chromatography (TLC) is a simpler chromatographic technique used for monitoring reaction progress and assessing purity. The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (eluent) is allowed to ascend the plate. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound under specific conditions (stationary and mobile phase). Due to its moderate polarity, a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) would likely be effective for analyzing this compound on a silica gel plate.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides theoretical insights into the geometric and electronic properties of molecules, complementing experimental findings.

Quantum mechanical methods like Density Functional Theory (DFT) are powerful tools for predicting the three-dimensional structure of molecules. A geometry optimization calculation using DFT would determine the lowest energy conformation of this compound. rsc.org This process systematically adjusts the bond lengths, bond angles, and dihedral angles of an initial structure to find the arrangement with the minimum electronic energy.

While no specific DFT studies on this compound are found in the reviewed literature, such a study would yield valuable data on its optimized geometry. This information is crucial for understanding its steric and electronic properties and can be used to predict other characteristics, such as its reactivity and spectroscopic behavior. The results of DFT calculations are often used to corroborate or interpret experimental data.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science for understanding and predicting ligand-receptor interactions at a molecular level.

While specific molecular docking studies featuring this compound as the ligand were not prominently identified in the reviewed literature, research on analogous structures provides insight into the application of this methodology. For instance, studies on novel N-acetylated derivatives synthesized from ethyl 3-oxo-3-phenylpropanoate, a related starting material, have utilized molecular docking to evaluate their binding affinity against specific biological targets. In one such study, synthesized derivatives were docked against Mtb MurB (PDB ID: 5JZX), revealing significant docking activity and strong binding affinities for certain derivatives. researchgate.net This approach helps in identifying potential biological activities and guiding the synthesis of more potent compounds. The process involves modeling the 3D structure of the ligand and the target receptor, followed by an algorithm that positions the ligand in the binding site of the receptor in various conformations and orientations. The resulting poses are then scored based on a scoring function, which estimates the binding affinity.

Crystal Structure Analysis: X-ray Diffraction and Hirshfeld Surface Analysis

Crystal structure analysis provides definitive information about the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within a crystalline solid. The primary technique for this is single-crystal X-ray diffraction. Complementing this, Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions in crystal structures.

A definitive crystal structure for this compound has not been detailed in the available literature. However, analysis of structurally similar compounds demonstrates the utility of these techniques. For example, the crystal structure of ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate was analyzed using X-ray diffraction. nih.gov This analysis revealed a centrosymmetric space group and a trans disposition of substituents. nih.gov

The associated Hirshfeld surface analysis for this related compound quantified the various intermolecular contacts contributing to the crystal packing. The most significant contributions were from H⋯H (45.9%), H⋯N/N⋯H (23.3%), H⋯C/C⋯H (16.2%), and H⋯O/O⋯H (12.3%) interactions. nih.gov Similarly, for ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate, Hirshfeld analysis showed that H⋯H contacts were the most important interaction, with contributions from H⋯O, H⋯N, and H⋯H contacts being 13.6%, 16.1%, and 54.6%, respectively. researchgate.net These analyses graphically represent the regions of positive and negative electrostatic potential on the molecular surface, identifying hydrogen-bond donors and acceptors, and confirming the dominance of hydrogen bonding and van der Waals forces in the crystal packing. nih.govresearchgate.net

In Silico Toxicological Predictions and Physicochemical Property Calculations for Research Design

In silico toxicology utilizes computational models to predict the potential toxicity of chemical substances. upf.edu These predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), are crucial in the early stages of research and development for flagging potential hazards and guiding safer chemical design, thereby reducing the reliance on extensive experimental testing. upf.edu

Specific in silico toxicological predictions for this compound are not extensively documented. However, its fundamental physicochemical properties, which are essential inputs for any predictive model, have been calculated and are available. These properties help in predicting the compound's behavior in biological and environmental systems.

Calculated Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈O₂ | nih.govcymitquimica.com |

| Molecular Weight | 206.28 g/mol | nih.govcymitquimica.com |

| XLogP3 | 3.3 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 206.130679813 Da | nih.gov |

| Topological Polar Surface Area | 26.3 Ų | nih.gov |

| Heavy Atom Count | 15 | nih.gov |

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the energy landscapes of these conformers is key to predicting a molecule's preferred shape and its chemical reactivity. This is often achieved through computational chemistry methods like Density Functional Theory (DFT).

There is a lack of specific studies on the conformational analysis and energy landscapes of this compound in the reviewed scientific literature. However, research on related structures illustrates the insights that can be gained. For instance, DFT calculations were performed on ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate to analyze its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The analysis showed the LUMO was centered on the 2-cyano group and ethyl propanoate chain, while the HOMO was primarily on the 3-phenyl substituent and the pyrazole (B372694) portion. nih.gov The calculated energy band gap (E = ELUMO - EHOMO) for this molecule was approximately 5.77 eV, which is an important indicator of its kinetic stability and chemical reactivity. nih.gov Such computational studies are vital for understanding the electronic properties and potential reaction pathways of a compound.

Biological Activities and Pharmacological Potential of Ethyl 2,2 Dimethyl 3 Phenylpropanoate Derivatives

Investigation of Antiproliferative and Cytotoxic Effects

The antiproliferative and cytotoxic properties of ethyl 2,2-dimethyl-3-phenylpropanoate derivatives have been evaluated against several human cancer cell lines. These studies aim to identify compounds that can inhibit the growth of cancer cells, potentially leading to the development of new anticancer drugs.

Researchers have synthesized and tested various derivatives for their anticancer activity. For instance, a series of triazolyl-2,2-dimethyl-3-phenylpropanoates were designed and biologically tested as potential histone deacetylase (HDAC) inhibitors, a class of compounds known for their anticancer effects. researchgate.net Similarly, related structures like methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate have shown excellent antiproliferative activity against HeLa (cervical cancer) cells. researchgate.net

Studies on other structurally related compounds have also shown promise. For example, certain 2-oxo-3-phenylquinoxaline derivatives were assessed for their activity against colorectal cancer (HCT-116) cells. nih.gov The antiproliferative activity of various compounds has been measured in cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). researchgate.netnih.gov Specifically, derivatives of nih.gov-shogaol were tested on HeLa, HCT116, and MCF-7 cells, while certain heterocyclic triads showed antiproliferative effects against K562 (leukemia), MCF-7, A549, and HCT116 tumor cells. researchgate.netnih.gov The investigation of preussin, a hydroxypyrrolidine derivative, included evaluation against breast cancer cell lines such as MCF-7, SKBR3, and MDA-MB-231. mdpi.com

A critical step in evaluating the potency of these derivatives is the determination of their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological process by half.

Dose-response studies have yielded specific IC50 values for various derivatives. For example, in a study on 2-oxo-3-phenylquinoxaline derivatives, compounds 2a and 7j demonstrated significant reductions in the viability of HCT-116 cells, with IC50 values of 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL, respectively. nih.gov In another study, a derivative of nih.gov-shogaol, pyrazole (B372694) 5j, exhibited potent antiproliferative activity against HeLa, HCT116, and MCF-7 cells, with IC50 values of 8.09, 9.65, and 11.57 µM, respectively. nih.gov Furthermore, research into methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) derivatives revealed excellent antiproliferative activity against HeLa cells, with IC50 values ranging from 0.69 to 11 mM. researchgate.net

Table 1: IC50 Values of Selected Propanoate Derivatives and Related Compounds

Mechanistic Studies of Enzyme Inhibition

Understanding the mechanism by which these compounds exert their cytotoxic effects is crucial for rational drug design. A primary focus of mechanistic studies has been their ability to inhibit enzymes that play a key role in cancer progression.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. researchgate.netnih.gov Their overexpression is observed in many human cancers, making them an important target for cancer therapy. nih.gov HDAC inhibitors work by blocking these enzymes, leading to an accumulation of acetylated histones and other proteins, which can, in turn, induce differentiation, growth arrest, and/or apoptosis in cancer cells. scispace.com

Researchers have specifically designed and synthesized triazolyl-2,2-dimethyl-3-phenylpropanoates as potential HDAC inhibitors. researchgate.net Studies have confirmed that related compounds, such as methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate and 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, are potent HDAC inhibitors (HDACIs). researchgate.net The design of these inhibitors often involves creating a structure that can effectively bind to the active site of the HDAC enzyme, which typically features a zinc-dependent mechanism. scispace.com

The inhibition of HDACs by this compound derivatives triggers a cascade of events within cellular pathways. HDACs are involved in key cellular functions, including the regulation of gene transcription and cell proliferation, differentiation, and death. nih.gov By inhibiting these enzymes, the derivatives can modulate the acetylation level of not only histone proteins but also non-histone proteins, thereby influencing numerous fundamental cellular processes. unipa.it

The ultimate outcome of this enzymatic inhibition is often the induction of apoptosis, or programmed cell death. Evidence of this mechanism has been observed in studies of related compounds. For example, treatment of HCT-116 cells with a potent quinoxaline (B1680401) derivative led to observable nuclear disintegration and chromatin fragmentation, which are hallmarks of apoptosis. nih.gov This suggests that the antiproliferative effects of these compounds are, at least in part, due to their ability to activate apoptotic pathways within cancer cells.

Role as Intermediates in Pharmaceutical Synthesis

Beyond their direct biological activities, compounds based on the ethyl 2,2-dimethylpropanoate scaffold are valuable as intermediates in organic synthesis. Their specific chemical structures make them useful building blocks for creating more complex molecules, including active pharmaceutical ingredients (APIs). mallakchemicals.com

A notable example is the use of a structurally similar compound, ethyl-2,2-dimethyl-7-bromoheptanoate, which serves as a crucial intermediate in the synthesis of bempedoic acid. chemicalbook.com Bempedoic acid is a medication used for the treatment of hypercholesterolemia and atherosclerotic cardiovascular disease. chemicalbook.com The use of this intermediate allows for a streamlined and efficient manufacturing process for the drug. chemicalbook.com In a broader context, various propanoate structures are considered important raw materials and intermediates for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. mallakchemicals.com

Precursors for Drug Development (e.g., Antidepressants, Anti-inflammatory Agents)

The this compound scaffold is related to the broader class of arylpropionic acids, which are well-known non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net This connection has spurred research into its derivatives for similar applications. For instance, the synthesis of ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, a derivative, has been explored for its anti-inflammatory and analgesic properties. nih.gov This compound was synthesized through a single-step reaction of ethyl isobutyrate with N-phenylmaleimide, utilizing methylated L-proline as an organocatalyst, resulting in a high yield. nih.gov

In vitro assays demonstrated that this derivative exhibits inhibitory activity against key enzymes in the inflammatory cascade, namely cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX). nih.gov The inhibition of these enzymes is a common mechanism of action for many NSAIDs. The compound showed concentration-dependent inhibition of both enzymes, indicating its potential as an anti-inflammatory agent. nih.gov

| Enzyme | Concentration (µg/mL) | Inhibition (%) | IC₅₀ (µg/mL) |

| COX-1 | 1000 | 64.79 | 314 |

| 500 | 56.45 | ||

| 250 | 45.75 | ||

| 125 | 37.51 | ||

| 62.50 | 31.53 | ||

| 5-LOX | 1000 | 79.40 | 105 |

| 500 | 69.90 | ||

| 250 | 60.20 | ||

| 125 | 51.90 | ||

| 62.50 | 44.80 |

Table 1: In vitro anti-inflammatory activity of ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate. nih.gov

Beyond inflammation, derivatives are also being investigated for their potential as antidepressants. The design and synthesis of a series of 7-prenyloxy-2,3-dihydroflavanone derivatives have shown promising antidepressant-like activity. nih.gov While not direct derivatives of this compound, this research highlights the broader interest in phenyl-containing scaffolds for developing new central nervous system agents. The antidepressant effects of these flavanone (B1672756) derivatives were linked to their ability to increase the levels of key neurotransmitters like serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the brain. nih.gov

Prodrug Design and Development

Prodrugs are inactive or less active molecules that are chemically transformed in the body to release the active drug. researchgate.netresearchgate.net This approach is often used to overcome issues with the parent drug, such as poor solubility, instability, or irritation at the site of administration. researchgate.netijpcbs.com The this compound structure can be considered a starting point for creating prodrugs. The ester group, for example, can be hydrolyzed in vivo by esterase enzymes to release a carboxylic acid, which might be the active form of the drug.

The general concept of prodrug design involves attaching a promoiety to the active drug, which is later cleaved off. researchgate.net This can be a simple ester or amide linkage. ijpcbs.com A key goal in prodrug design is to create a molecule that is stable until it reaches its target, where it is then activated. nih.govnih.gov For example, some prodrugs are designed to be activated by specific enzymes that are more abundant in tumor cells, allowing for targeted drug delivery. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies and Ligand Design

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. These studies guide the design of new, more potent, and selective drugs by identifying the key structural features required for a desired pharmacological effect.

Elucidation of Key Structural Features for Biological Potency

SAR studies on derivatives of related scaffolds have provided valuable insights. For example, in a series of pyrimidine (B1678525) derivatives designed as inhibitors of AP-1 and NF-κB (key regulators of inflammation), several structural features were found to be critical for potency. researchgate.net It was observed that replacing the hydrogen of an NH group at a specific position with an alkyl or other groups led to a 2- to 6-fold improvement in potency. researchgate.net This suggests that the size and nature of the substituent at this position are important for binding to the target.

Analog Synthesis and Biological Profiling

Following the identification of a promising lead compound, medicinal chemists synthesize a series of analogs by systematically modifying its structure. These analogs are then tested to determine how the changes affect biological activity. This process of analog synthesis and biological profiling is central to drug discovery.

For instance, in the development of potent antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a series of analogs of the lead compound MTEP were prepared. ebi.ac.uk This led to the identification of new compounds with significantly higher potency—some were up to 490 times more active than the original lead. ebi.ac.uk

The synthesis of these analogs often involves multi-step chemical reactions. For example, the synthesis of trisaccharide analogs of heparin and heparan sulfate (B86663) involved several general methods for introducing and cleaving protecting groups and for adding sulfate ester groups. mdpi.com These synthetic strategies allow for the creation of a diverse library of compounds for biological testing. The subsequent profiling of these compounds for their activity, selectivity, and other properties helps to build a comprehensive SAR and guides the design of the next generation of molecules.

Environmental Distribution, Fate, and Ecotoxicological Research Perspectives

Academic Studies on Environmental Occurrence and Transport

Detection and Quantification in Environmental Compartments

Given its likely use in consumer products, Ethyl 2,2-dimethyl-3-phenylpropanoate would be expected to enter the environment primarily through wastewater. Its persistence and partitioning between water, soil, and sediment would be governed by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). Compounds with lower water solubility and higher Kow values tend to adsorb to sludge and sediments. For example, some phthalate esters, which are also used in personal care products, tend to accumulate in the sediments of aquatic systems.

Source Identification and Emission Pathways (e.g., as part of Personal Care Products)

The primary emission pathway for many fragrance ingredients into the environment is through their use in a wide array of personal care and household products. When these products are used, the chemicals are washed down the drain and enter municipal wastewater systems. Wastewater from industries that manufacture fragrances and essential oils is also a significant source, characterized by a high content of organic load, including esters and other aromatic compounds.

While specific inclusion of this compound in commercial products is not widely documented in public databases, its structural similarity to other phenylpropanoids used as fragrance and flavoring agents suggests its potential use in these applications. Therefore, the main route of this compound to the environment is anticipated to be through the discharge of treated and untreated wastewater.

Degradation Pathways and Transformation Products in Environmental Systems

Biotransformation by Microorganisms and Enzymes

The biodegradation of this compound in the environment has not been specifically studied. However, based on its chemical structure, several biotransformation pathways can be inferred. As an ester, it is susceptible to hydrolysis by esterase enzymes, which are ubiquitous in microorganisms. This would cleave the molecule into ethanol and 2,2-dimethyl-3-phenylpropanoic acid.

The subsequent degradation of the resulting carboxylic acid would likely proceed through pathways known for other phenylpropanoids. For example, the degradation of 3-phenylpropionate in some bacteria involves the hydroxylation of the benzene (B151609) ring followed by ring cleavage. The rate and extent of biodegradation are influenced by the chemical's structure and environmental conditions. Studies on other esters, such as phthalates, have shown that the rate of biodegradation can be affected by factors like the length and branching of the alkyl chains. The presence of gem-dimethyl groups in this compound may influence its rate of microbial degradation.

Photolytic and Chemical Degradation Mechanisms

Aromatic compounds can undergo photodegradation in aquatic environments when exposed to sunlight. This process can be direct, through the absorption of UV light by the molecule itself, or indirect, mediated by reactive species present in the water, such as hydroxyl radicals or singlet oxygen, which are formed from dissolved organic matter. The phenyl group in this compound suggests a potential for photodegradation. For instance, the photochemical degradation of the fragrance ingredient benzyl (B1604629) formate in water has been observed.

In addition to photolysis, the ester linkage in this compound can undergo chemical hydrolysis, particularly under acidic or basic conditions, although this is generally a slower process in most natural waters compared to biodegradation.

Ecotoxicological Research Methodologies and Findings

There is a lack of specific ecotoxicological data for this compound. However, research on other fragrance ingredients and structurally similar esters provides a basis for understanding the potential ecological effects. The ecotoxicity of chemical compounds is typically assessed using a battery of standardized tests on representative aquatic organisms from different trophic levels, such as algae, invertebrates (e.g., Daphnia magna), and fish.

Many fragrance ingredients are known to be toxic to aquatic life. For example, some synthetic musks, which are also fragrance components, are highly bioaccumulative and may act as endocrine disruptors. Phthalate esters have also been shown to have adverse effects on aquatic organisms and can act as endocrine-disrupting chemicals. The toxicity of esters to aquatic organisms can vary significantly based on their specific chemical structure, with lower molecular weight esters sometimes exhibiting higher acute toxicity.

To provide a comparative context, the following interactive table summarizes ecotoxicological data for some other fragrance-related esters.

| Compound | Organism | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Diethyl Phthalate (DEP) | Daphnia magna (Water Flea) | EC50 (48h) | 30 | |

| Dibutyl Phthalate (DBP) | Daphnia magna (Water Flea) | EC50 (48h) | 2.99 | |

| Benzyl Salicylate | Algae | EC50 (72h) | 1.28 | |

| Lilial | Daphnia magna (Water Flea) | EC50 (48h) | 4.5 |

In Vitro and In Vivo Assays for Environmental Impact Assessment

A comprehensive review of scientific literature reveals a significant lack of specific data from in vitro (in a controlled laboratory setting) and in vivo (in a living organism) assays designed to assess the environmental impact of this compound. While such assays are standard practice for evaluating the potential toxicity and genotoxicity of chemical compounds, no dedicated studies for this particular substance were identified.